Diflucortolone valerate
Vue d'ensemble
Description
Le diflucortolone 21-valérate est un corticostéroïde topique puissant utilisé principalement en dermatologie pour ses propriétés anti-inflammatoires, antiprurigineuses et vasoconstrictrices . Il est généralement prescrit pour le traitement de divers troubles cutanés inflammatoires tels que l'eczéma, l'eczéma séborrhéique, le lichen plan et le psoriasis . Le composé est connu pour sa capacité à réduire l'enflure, les démangeaisons et les rougeurs, offrant un soulagement symptomatique aux patients .
Mécanisme D'action
Target of Action
Diflucortolone valerate primarily targets phospholipase A2 inhibitory proteins , also known as lipocortins . Lipocortins play a crucial role in the inflammatory response by controlling the biosynthesis of prostaglandins and leukotrienes .
Mode of Action
This compound performs its action by inducing lipocortins . This induction sequentially inhibits the release of arachidonic acid . The absence of arachidonic acid translates to the inhibition of the formation, release, and activity of endogenous chemical inflammatory mediators .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the arachidonic acid pathway . By inhibiting the release of arachidonic acid, this compound prevents the formation of pro-inflammatory mediators. This action results in a decrease in inflammation and itching, common symptoms of conditions like eczema, seborrheic eczema, lichen planus, and psoriasis .
Pharmacokinetics
The half-life of diflucortolone is approximately in the range of 4 to 5 hours , while the half-life of 3H-diflucortolone valerate is approximately 9 hours . Diflucortolone gets rapidly eliminated and the metabolites produced are the latest in getting eliminated from the body .
Result of Action
The molecular and cellular effects of this compound’s action result in the reduction of inflammation and itching . This is achieved through the suppression of the formation, release, and activity of endogenous chemical inflammatory mediators . Clinically, this translates to the symptomatic treatment of inflammatory skin disorders like eczema, seborrheic eczema, lichen planus, and psoriasis .
Action Environment
This compound is a topical corticosteroid, meaning it is applied directly to the skin . Its action, efficacy, and stability can be influenced by environmental factors such as the condition of the skin (e.g., broken or intact skin), the specific location of application, and the presence of occlusive dressings . It is practically insoluble in water, freely soluble in dichloromethane and in dioxan, sparingly soluble in ether and slightly soluble in methyl alcohol .
Analyse Biochimique
Biochemical Properties
Diflucortolone valerate performs its action by the induction of lipocortins which are phospholipase A2 inhibitory proteins and sequentially inhibiting the release of arachidonic acid . The absence of arachidonic acid translates to the inhibition of the formation, release, and activity of endogenous chemical inflammatory mediators .
Cellular Effects
This compound is an anti-inflammatory, antipruritic, and vasoconstrictive steroid . Its activity causes the vasoconstriction of the blood vessels and thus a decrease in the release of inflammatory substances . These actions produce the effect of skin soothed and elimination of the symptoms .
Molecular Mechanism
The molecular mechanism of this compound involves the induction of lipocortins, which are phospholipase A2 inhibitory proteins . This leads to the inhibition of the release of arachidonic acid, which in turn inhibits the formation, release, and activity of endogenous chemical inflammatory mediators .
Metabolic Pathways
The metabolism of this compound is done in the liver where it is very rapidly degraded . After 5 minutes of administration of this compound in a dose of 1mg, there is a concentration of intact this compound in plasma of 6-8 ng/ml .
Transport and Distribution
Less than 1% of the administered dose of this compound reaches systemic circulation . In order to exert its functions, this compound has to distribute into the living epidermis and upper dermis .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : Le diflucortolone 21-valérate est synthétisé par un processus en plusieurs étapes impliquant l'estérification du diflucortolone avec l'acide valérique La dernière étape implique la réaction du diflucortolone avec le chlorure d'acide valérique en présence d'une base pour former l'ester valérate .
Méthodes de production industrielle : La production industrielle de diflucortolone 21-valérate suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique un contrôle rigoureux des conditions de réaction pour garantir un rendement et une pureté élevés. Le produit final est généralement recristallisé à partir de solvants tels que l'acétate d'éthyle et l'éther pour obtenir une forme cristalline pure .
Analyse Des Réactions Chimiques
Types de réactions : Le diflucortolone 21-valérate subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former différents dérivés, qui peuvent présenter des degrés de puissance et d'efficacité variables.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels sur la chaîne principale du stéroïde, modifiant potentiellement ses propriétés pharmacologiques.
Substitution : Les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels, améliorant ou modifiant l'activité du composé.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.
Substitution : Des réactifs comme les halogènes et les agents alkylants sont employés dans des conditions contrôlées.
Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent divers dérivés du diflucortolone, chacun présentant des profils pharmacologiques uniques. Ces dérivés sont souvent étudiés pour leurs applications thérapeutiques potentielles .
4. Applications de la recherche scientifique
Le diflucortolone 21-valérate a un large éventail d'applications de recherche scientifique :
Chimie : Il est utilisé comme composé modèle pour étudier la synthèse et la réactivité des corticostéroïdes.
Biologie : La recherche se concentre sur ses effets sur les processus cellulaires et son potentiel en tant qu'agent thérapeutique pour diverses affections inflammatoires.
Médecine : Il est largement étudié pour son efficacité dans le traitement des troubles dermatologiques et ses effets secondaires potentiels.
Industrie : Le composé est utilisé dans la formulation de crèmes et d'onguents topiques pour un usage commercial
5. Mécanisme d'action
Le diflucortolone 21-valérate exerce ses effets en induisant la production de lipocortines, qui sont des protéines inhibitrices de la phospholipase A2 . Cette inhibition empêche la libération de l'acide arachidonique, un précurseur de divers médiateurs inflammatoires. Par conséquent, la formation, la libération et l'activité des médiateurs chimiques inflammatoires endogènes sont supprimées, ce qui entraîne une diminution de l'inflammation et des démangeaisons .
Composés similaires :
- Hydrocortamate (diéthylaminoacétate d'hydrocortisone)
- Etiprednol dicloacétate (dichloroacétate d'etiprednol)
- Prednicarbate (propionate d'éthylcarbonate de prednisolone)
- Succinate de pregnénolone (hémisuccinate de pregnénolone)
- Enbutate d'icométasone (acétate de butyrate d'icométasone)
- Hémisuccinate d'hydrogène de méprednisone (hémisuccinate de méthylprednisolone)
- Ciprocinonide (cyclopropylcarboxylate de fluocinolone acétonide)
- Fluocinonide (fluocinolide, acétate de fluocinolone acétonide)
Comparaison : Le diflucortolone 21-valérate est unique en raison de sa forte puissance et de son début d'action rapide par rapport aux autres corticostéroïdes . Son estérification avec l'acide valérique améliore sa lipophilie, ce qui permet une meilleure pénétration de la peau et une action prolongée . De plus, sa double fluoration à des positions spécifiques sur la chaîne principale du stéroïde contribue à ses puissants effets anti-inflammatoires .
Applications De Recherche Scientifique
Diflucortolone 21-valerate has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of corticosteroids.
Biology: Research focuses on its effects on cellular processes and its potential as a therapeutic agent for various inflammatory conditions.
Medicine: It is extensively studied for its efficacy in treating dermatological disorders and its potential side effects.
Industry: The compound is used in the formulation of topical creams and ointments for commercial use
Comparaison Avec Des Composés Similaires
- Hydrocortamate (hydrocortisone diethylaminoacetate)
- Etiprednol dicloacetate (etiprednol dichloroacetate)
- Prednicarbate (prednisolone ethylcarbonate propionate)
- Pregnenolone succinate (pregnenolone hemisuccinate)
- Icometasone enbutate (icometasone butyrate acetate)
- Meprednisone hydrogen succinate (methylprednisone hemisuccinate)
- Ciprocinonide (fluocinolone acetonide cyclopropylcarboxylate)
- Fluocinonide (fluocinolide, fluocinolone acetonide acetate)
Comparison: Diflucortolone 21-valerate is unique due to its high potency and rapid onset of action compared to other corticosteroids . Its esterification with valeric acid enhances its lipophilicity, allowing for better skin penetration and prolonged action . Additionally, its dual fluorination at specific positions on the steroid backbone contributes to its potent anti-inflammatory effects .
Activité Biologique
Diflucortolone valerate (DFV) is a potent topical corticosteroid widely utilized in dermatology for its anti-inflammatory and antipruritic properties. This article delves into its biological activity, including its pharmacological effects, clinical efficacy, and safety profile, supported by case studies and research findings.
This compound is classified as a fluorinated corticosteroid with the following characteristics:
- Chemical Formula : CHFO
- CAS Number : 59198-70-8
- Molecular Weight : 478.577 g/mol
- IUPAC Name : 2-[(1S,2R,3aS,3bS,5S,9aS,9bR,10S,11aS)-5,9b-difluoro-10-hydroxy-2,9a,11a-trimethyl-7-oxo-cyclopenta[a]phenanthren-1-yl]-2-oxoethyl pentanoate
This compound exerts its effects primarily through the inhibition of inflammatory mediators and the modulation of immune responses. It binds to glucocorticoid receptors in target tissues, leading to:
- Reduced Inflammatory Response : DFV decreases the production of pro-inflammatory cytokines.
- Vasoconstriction : It induces vasoconstriction, which contributes to its anti-inflammatory effects. A comparative study indicated that DFV demonstrated superior vasoconstrictive activity compared to other corticosteroids after 10 hours of application .
Efficacy in Dermatological Conditions
DFV has been extensively studied for its effectiveness in treating various dermatological disorders. Key findings from clinical trials include:
- Atopic Dermatitis and Lichen Simplex Chronicus : A multicenter trial involving 897 patients showed significant efficacy and tolerability in treating severe chronic conditions with DFV formulations .
- Combination Therapies : In a trial with 8668 patients suffering from inflammatory skin conditions, a combination of DFV with chlorquinaldol showed excellent results in terms of efficacy and cosmetic properties .
- Mycological Infections : DFV combined with isoconazole nitrate was found to be significantly more effective than clotrimazole alone in treating dermatomycosis in a study involving 294 patients .
Case Studies
Several case studies highlight the clinical application and outcomes associated with DFV:
- A randomized double-blind study demonstrated that patients treated with 0.3% DFV exhibited pronounced clinical efficacy against chronic recurrent skin diseases with minimal side effects .
- In another study focusing on dermatological disorders in private healthcare settings, DFV ranked among the top corticosteroids used due to its high potency and effectiveness .
Safety Profile
While this compound is generally well-tolerated, potential side effects include:
- Allergic Reactions : Some patients may develop allergic contact dermatitis upon exposure to DFV .
- Skin Atrophy : Prolonged use can lead to skin thinning and other local adverse effects.
Enhanced Delivery Methods
Recent research has explored innovative delivery systems to enhance the efficacy of DFV:
- Nanoparticle Formulations : Lecithin/chitosan nanoparticles have shown promise in improving dermal delivery of DFV without compromising skin barrier function. In vivo studies indicated increased retention time and enhanced anti-inflammatory effects compared to conventional formulations .
Comparative Potency
The potency of this compound relative to other topical corticosteroids is summarized below:
Corticosteroid | Potency Level |
---|---|
This compound | High (II) |
Betamethasone Dipropionate | Medium (III) |
Fluocinonide | Medium (III) |
Propriétés
IUPAC Name |
[2-[(6S,8S,9R,10S,11S,13S,14S,16R,17S)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] pentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36F2O5/c1-5-6-7-23(33)34-14-21(31)24-15(2)10-17-18-12-20(28)19-11-16(30)8-9-26(19,4)27(18,29)22(32)13-25(17,24)3/h8-9,11,15,17-18,20,22,24,32H,5-7,10,12-14H2,1-4H3/t15-,17+,18+,20+,22+,24-,25+,26+,27+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHJIUUAMYGBVSD-YTFFSALGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)OCC(=O)C1C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(=O)OCC(=O)[C@H]1[C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36F2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1048598 | |
Record name | Diflucortolone valerate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1048598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59198-70-8 | |
Record name | Diflucortolone valerate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59198-70-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diflucortolone valerate [JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059198708 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diflucortolone valerate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1048598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6α,9-difluoro-11β,21-dihydroxy-16α-methylpregna-1,4-diene-3,20-dione 21-valerate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.032 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIFLUCORTOLONE VALERATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1A63Z067C8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does diflucortolone valerate exert its anti-inflammatory effects?
A1: While the precise mechanism of action isn't fully elucidated in the provided research, this compound, like other corticosteroids, is believed to bind to intracellular glucocorticoid receptors. [] This interaction modulates gene expression, ultimately suppressing inflammatory pathways. []
Q2: Does this compound influence vasoconstriction in the skin?
A2: Yes, research indicates that this compound demonstrates significant vasoconstrictive activity. [, , , ] This effect contributes to its ability to reduce redness and inflammation in dermatological applications.
Q3: How does the choice of formulation base (cream, ointment, fatty ointment) impact the efficacy of this compound?
A3: Research suggests that different formulations of this compound (cream, ointment, fatty ointment) demonstrate varying levels of percutaneous absorption and therefore efficacy. [, , , , ] Tailoring the formulation to the specific skin condition (e.g., weeping, dry) is crucial for optimal therapeutic outcomes. []
Q4: Are there strategies to enhance the stability or delivery of this compound?
A4: Yes, researchers have explored the use of nanostructured lipid carriers (NLCs) to improve the topical delivery and potentially enhance the stability of this compound. [, ] These carriers aim to achieve higher drug concentrations within the skin while minimizing systemic absorption. [, ] Lecithin/chitosan nanoparticles incorporated into chitosan gel have also been investigated as a potential strategy to enhance dermal delivery and improve residence time in the skin. []
Q5: What is known about the percutaneous absorption of this compound?
A5: Studies indicate that percutaneous absorption of this compound is relatively low, but it can vary depending on factors like the formulation base, concentration, and skin condition. [, ] Damaged skin, for instance, exhibits higher absorption compared to intact skin. []
Q6: Are there any studies comparing the potency of this compound to other corticosteroids?
A6: Several studies have investigated the relative potency of this compound. Findings indicate that it exhibits comparable potency to betamethasone valerate [, , ], and it has been shown to be more effective than fluocortolone preparations. []
Q7: What is the safety profile of this compound?
A7: While generally considered safe for topical use, this compound, like all corticosteroids, can cause local side effects, such as irritation, burning, and skin atrophy, particularly with prolonged use or high concentrations. [, , ] Systemic effects, though rare, have been observed under extreme conditions like whole-body occlusion. []
Q8: Which dermatological conditions have shown positive responses to this compound treatment?
A8: Research indicates that this compound effectively treats various dermatoses, including different types of eczema, psoriasis, and inflammatory skin conditions. [, , , , , , ] Notably, its efficacy in treating tinea conditions, often in combination with antifungal agents, is well documented. [, , , , ]
Q9: Are there any comparative studies evaluating the efficacy of this compound against other treatment options?
A9: Yes, several studies have compared this compound to other topical corticosteroids or treatment modalities. For instance, it has shown comparable efficacy to clobetasol propionate in treating psoriasis. [] Additionally, studies have compared its efficacy in treating acute dermatomycoses, demonstrating comparable or superior outcomes to alternative formulations. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.